molecular formula C26H43NO6 B12420304 Glycocholic Acid-d5

Glycocholic Acid-d5

Cat. No.: B12420304
M. Wt: 470.7 g/mol
InChI Key: RFDAIACWWDREDC-IYHMEHENSA-N
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Description

Glycocholic Acid-d5 (GCA-d5) is a deuterium-labeled analog of glycocholic acid (GCA), a glycine-conjugated primary bile acid involved in lipid digestion and metabolic regulation. GCA-d5 is widely used as an internal standard in mass spectrometry-based assays to quantify endogenous bile acids in biological matrices such as serum, plasma, and feces . Its molecular formula is C₂₆H₃₈D₅NO₆ (molecular weight: 470.65 g/mol), with five deuterium atoms replacing hydrogen at specific positions to ensure isotopic distinction from the unlabeled form . GCA-d5 is synthesized to >95% purity (HPLC) and is stable for up to three years when stored at -20°C .

Properties

Molecular Formula

C26H43NO6

Molecular Weight

470.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D

InChI Key

RFDAIACWWDREDC-IYHMEHENSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycocholic Acid-d5 is synthesized by introducing deuterium atoms into the Glycocholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Glycocholic Acid are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Chemical Reactions Analysis

Conjugation Reactions

Glycocholic Acid-d5 participates in conjugation processes essential for bile acid metabolism:

  • Amino Acid Conjugation : Synthesized via the reaction of cholic acid with glycine under controlled conditions. The process involves forming a mixed anhydride intermediate using alkyl chloroformates (e.g., ethyl chloroformate) in acetone or aqueous acetone, followed by aminolysis with glycine ethyl ester .

    • Key Conditions :

      • Temperature: 18–25°C during anhydride formation.

      • Solvent System: Acetone/water (50/50 v/v).

      • Yield: Up to 82% stoichiometric for glycocholic acid ethyl ester .

  • Taurine Conjugation : In vivo, this compound can conjugate with taurine via enzymatic action, forming taurocholic acid-d5. This reaction is critical for enhancing solubility and biliary secretion .

Hydrolysis and Degradation

Hydrolysis reactions reverse conjugation, releasing deuterated cholic acid and glycine:

  • Acid-Catalyzed Hydrolysis : Occurs under strong acidic conditions (pH 2.0–2.5 using HCl), yielding cholic acid-d5 and glycine .

  • Enzymatic Hydrolysis : Pancreatic and intestinal enzymes (e.g., bile salt hydrolases) cleave the amide bond, facilitating enterohepatic recycling .

    • Stability Data :

      • Retains integrity in human serum with ≤0.2 mg/mL bilirubin, ≤5 mg/mL hemoglobin, and ≤30 mg/mL triglycerides (recovery: 98.7–101.3%) .

Enzymatic Interactions

This compound interacts with key proteins and receptors:

  • Farnesoid X Receptor (FXR) : Modulates cholesterol metabolism and glucose homeostasis by binding to FXR, influencing gene expression .

  • Sodium-Dependent Bile Acid Transporter (ASBT) : Facilitates ileal reabsorption, critical for enterohepatic circulation .

  • Gastrotropin (FABP6) : Binds with high affinity (order: deoxycholic acid > cholic acid > chenodeoxycholic acid), impacting gastric acid secretion .

Sulfation and Phase II Metabolism

Sulfation enhances excretion and modulates bioactivity:

  • Sulfotransferase Activity : Liver and intestinal sulfotransferases add sulfate groups to this compound, increasing water solubility for renal excretion.

    • Metabolite Specificity :

      AnaloguesMolecular Mass (g/mol)Ionization ModeQ1 Mass (Da)Q3 Mass (Da)
      Glycocholic Acid465.62ESI-464.3974.28
      Taurocholic Acid515.70ESI-514.4180.04
      Baseline resolution confirmed via LC-MS, ensuring no interference from structural analogues .

Scientific Research Applications

Glycocholic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bile acids in the body.

    Metabolomics: Helps in the identification and quantification of bile acids in biological samples.

    Cancer Research: Investigated for its role in modulating multidrug resistance and inducing apoptosis in cancer cells.

    Liver Function Studies: Used to assess liver function and bile acid metabolism in various liver diseases

Mechanism of Action

Glycocholic Acid-d5 acts as a detergent to solubilize fats for absorption in the intestines. It targets specific transporters and receptors involved in bile acid metabolism, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of its metabolic pathways and interactions within the body .

Comparison with Similar Compounds

Research Implications

GCA-d5 is pivotal for advancing precision in bile acid quantification, particularly in studies involving:

  • Gut-Liver Axis : Tracking bile acid flux in metabolic diseases .
  • Drug Development : Assessing deuterium's impact on pharmacokinetics .
  • Sex-Specific Metabolism : Investigating hormonal influences on lipid regulation .

Biological Activity

Glycocholic Acid-d5 (GCA-d5) is a deuterated form of glycocholic acid, a bile acid that plays a critical role in digestion and lipid metabolism. This article explores the biological activity of GCA-d5, focusing on its pharmacological properties, metabolic effects, and potential therapeutic applications.

Overview of this compound

Glycocholic acid is a conjugate of cholic acid and glycine, synthesized in the liver and secreted into the intestine as part of bile. The deuterated version, GCA-d5, is utilized in various research applications, particularly in metabolic studies due to its stable isotope labeling.

Pharmacological Properties

  • Cholesterol Metabolism Regulation :
    • GCA-d5 has been shown to inhibit key enzymes in bile acid synthesis, such as HMG-CoA reductase and cholesterol 7 alpha-hydroxylase. In studies involving bile acid-depleted rabbits, infusion of glycocholic acid led to a significant reduction in the activity of these enzymes, indicating its role in feedback regulation of hepatic bile acid biosynthesis .
  • Anticancer Activity :
    • Emerging research suggests that GCA-d5 exhibits anticancer properties by targeting specific cellular pathways. It has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Impact on Gut Microbiota :
    • The compound influences gut microbiota composition, which can have downstream effects on metabolic health. Studies have indicated that GCA-d5 may modulate the microbiome's ability to metabolize lipids and carbohydrates, thereby affecting overall metabolic health .

Case Study 1: Bile Acid Synthesis Regulation

A study conducted on rabbits demonstrated that replacing the endogenous bile acid pool with GCA or glycodeoxycholic acid resulted in a 40% inhibition of endogenous biosynthesis. This effect was attributed to the feedback regulation mechanisms mediated by these bile acids .

Case Study 2: Anticancer Effects

In vitro studies showed that GCA-d5 significantly reduced the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis. The results indicated potential therapeutic applications for GCA-d5 in oncology .

Table 1: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Inhibition of HMG-CoA reductaseReduces cholesterol synthesis
Inhibition of Cholesterol 7α-hydroxylaseAffects bile acid synthesis regulation
Anticancer propertiesInduces apoptosis in cancer cells
Modulation of gut microbiotaInfluences lipid and carbohydrate metabolism

Q & A

Q. How is Glycocholic Acid-d5 validated as an internal standard in targeted metabolomics?

this compound is validated through isotopic purity assessments (>98% deuterium incorporation) and chromatographic separation from its non-deuterated counterpart using high-resolution LC-MS/MS. Researchers typically spike known concentrations into biological matrices (e.g., plasma, serum) to evaluate recovery rates (70–130%) and matrix effects. For example, in a study analyzing bile acids, this compound demonstrated <35% variability in recovery across samples, ensuring reliable quantification .

Q. What methodologies ensure accurate quantification of this compound in bile acid profiling?

Quantification involves:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate bile acids.
  • Chromatography : Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid) to resolve isomers.
  • Mass Spectrometry : Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 470.65 → 74.1 in negative ion mode) .
  • Calibration : Linear dynamic ranges (0.1–1000 ng/mL) with deuterated standards correcting for ion suppression .

Q. How does deuterium labeling improve pharmacokinetic studies of glycocholic acid?

Deuterium labeling enables precise tracking of endogenous glycocholic acid metabolism by distinguishing it from exogenous sources. For instance, in resistance mechanism studies, this compound is administered to model systems (e.g., cancer cell lines), and its distribution is monitored via LC-MS/MS to assess efflux pump activity or metabolic sequestration .

Advanced Research Questions

Q. How can contradictory findings in this compound biomarker studies be resolved?

Contradictions arise from factors like:

  • Matrix Effects : Plasma vs. tissue homogenates yield varying recovery rates.
  • Disease Heterogeneity : In pancreatic cancer, glycocholic acid levels may correlate with tumor stage but lack specificity compared to creatine or sphinganine .
  • Methodological Variability : Batch effects (e.g., 7-month intervals between analyses) introduce drift.
    Resolution Strategies:
    • Use multi-matrix normalization (serum, urine, tissue).
    • Apply multivariate models (PCA/PLS-DA) to distinguish confounding variables .

Q. What experimental designs address isotopic interference in this compound studies?

Isotopic interference occurs when naturally occurring heavy isotopes (e.g., ¹³C) overlap with deuterium signals. To mitigate this:

  • High-Resolution MS : Employ Q-TOF or Orbitrap platforms (resolving power >30,000) to separate m/z 470.65 (this compound) from 470.62 (¹³C variants).
  • Spectral Deconvolution : Software tools (e.g., Xcalibur, Skyline) isolate deuterium-specific fragments .

Q. How is this compound integrated into multi-omics workflows for liver disease research?

In cholestasis or NAFLD studies:

  • Metabolomics : this compound quantifies bile acid flux.
  • Proteomics : Co-analysis with transporters (e.g., NTCP, BSEP) via immunoprecipitation-MS.
  • Transcriptomics : Correlate CYP7A1 or FXR expression with deuterated bile acid accumulation .

Methodological Best Practices

Q. How should researchers report this compound usage in publications?

  • Synthesis Details : CAS No. 53007-09-3, supplier (e.g., MedChemExpress), and purity (≥98%).
  • Instrumentation : Specify LC gradients, MS parameters, and software versions.
  • Data Transparency : Deposit raw spectra in repositories (e.g., MetaboLights) .

Q. What controls are essential for this compound in longitudinal studies?

  • Process Blanks : Monitor carryover between batches.
  • Stability Tests : Evaluate freeze-thaw cycles (-80°C storage recommended) .
  • Inter-day QC Samples : Include in every batch to validate reproducibility (<15% CV) .

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